MK-0354: A Technical Overview of a GPR109A Partial Agonist
MK-0354: A Technical Overview of a GPR109A Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0354 is a synthetic, small molecule that acts as a partial agonist for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. Its chemical designation is 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole.[1][2] Developed as a potential therapeutic agent for dyslipidemia, MK-0354 was investigated for its ability to modulate lipid profiles with a reduced flushing effect compared to niacin. This document provides a comprehensive technical overview of MK-0354, including its chemical structure, mechanism of action, and relevant clinical and preclinical data.
Chemical Structure
The chemical structure of MK-0354 is 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole.
Molecular Formula: C₇H₈N₆
Chemical Structure Visualization:
Caption: 2D Chemical Structure of MK-0354.
Mechanism of Action & Signaling Pathway
MK-0354 functions as a partial agonist of the GPR109A receptor, a Gi protein-coupled receptor.[1] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This mechanism is believed to mediate the antilipolytic effects observed with GPR109A agonists. The partial agonism of MK-0354 is characterized by its ability to elicit a submaximal response compared to the full agonist, niacin.
The signaling pathway of GPR109A activation is multifaceted. In adipocytes, the primary pathway involves the Gi-mediated inhibition of adenylyl cyclase. However, in other cell types, such as keratinocytes and immune cells, GPR109A activation can also lead to the recruitment of β-arrestins, which can trigger alternative signaling pathways independent of G protein coupling.[4] These alternative pathways are associated with the release of prostaglandins, such as PGD₂, which are responsible for the cutaneous flushing side effect of niacin.
Caption: GPR109A Signaling Pathway Activated by MK-0354.
Quantitative Data
A Phase II clinical trial was conducted to evaluate the efficacy and safety of MK-0354 in patients with dyslipidemia. The following table summarizes the key lipid-modifying effects observed after 4 weeks of treatment with 2.5 g of MK-0354 once daily.
| Parameter | Placebo-Adjusted Percent Change | 95% Confidence Interval |
| High-Density Lipoprotein Cholesterol (HDL-c) | 0.4% | -5.2% to 6.0% |
| Low-Density Lipoprotein Cholesterol (LDL-c) | -9.8% | -16.8% to -2.7% |
| Triglycerides | -5.8% | -22.6% to 11.9% |
While MK-0354 demonstrated a reduction in free fatty acids, the effects on HDL-c, LDL-c, and triglycerides were not considered clinically meaningful.
Experimental Protocols
In Vitro cAMP Assay
The following is a general protocol for assessing the effect of MK-0354 on cAMP levels in a cell-based assay. Specific cell lines expressing GPR109A, such as CHO-K1 or HEK293 cells, are typically used.
Methodology:
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Cell Plating: Plate GPR109A-expressing cells in a 96-well plate at a density of 10,000 to 20,000 cells per well and incubate overnight.
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Cell Washing: Gently wash the cells twice with a phosphate-buffered saline (PBS) solution.
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Compound Addition: Add varying concentrations of MK-0354 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a positive control (e.g., niacin) and a negative control (vehicle).
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Forskolin Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
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Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
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Data Analysis: Plot the cAMP concentration against the log of the MK-0354 concentration to determine the EC₅₀ value.
Phase II Clinical Trial (NCT00482108) Methodology
The clinical trial was a randomized, placebo-controlled, double-blind study to evaluate the efficacy and safety of MK-0354 in patients with dyslipidemia.
Key Methodological Aspects:
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Participants: The study enrolled 66 patients with dyslipidemia.
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Inclusion Criteria:
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Age between 18 and 75 years.
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History of taking statin or other lipid-modifying therapy in the last 6-8 weeks.
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Lipid lab values outside the specified range in the protocol.
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Exclusion Criteria:
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Pregnancy or nursing.
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Use of hormonal birth control.
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Poorly controlled or newly diagnosed diabetes.
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Thyroid disease.
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History of hemorrhagic stroke or peptic ulcer disease.
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Active gout.
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Cancer (except for successfully treated skin cancer).
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HIV positive status.
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History of drug or alcohol abuse.
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Intervention: Patients received either 2.5 g of MK-0354 or a placebo once daily for 4 weeks.
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Primary Outcome Measures: The primary endpoints were the percent changes from baseline in HDL-c, LDL-c, and triglycerides.
Synthesis
The synthesis of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354) can be achieved through a multi-step process. A general synthetic strategy involves the construction of the tetrahydro-cyclopentapyrazole core followed by the formation of the tetrazole ring. One reported method utilizes an Ugi-Azide multicomponent reaction.
Caption: Generalized Synthetic Workflow for MK-0354.
Conclusion
MK-0354 is a GPR109A partial agonist that was developed to provide the lipid-modifying benefits of niacin with a reduced incidence of flushing. While preclinical and early clinical studies demonstrated its ability to lower free fatty acids, it failed to produce clinically significant improvements in the overall lipid profile in a Phase II trial. The development of MK-0354 highlights the complexities of targeting the GPR109A receptor and underscores the challenges in dissociating the therapeutic effects from the side effects of this class of drugs. Further research into the nuanced signaling pathways of GPR109A may yet yield novel therapeutic agents for dyslipidemia and other metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
